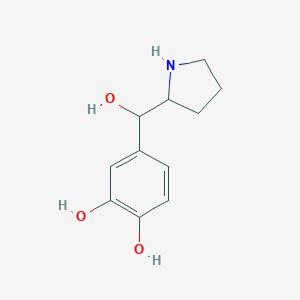
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, also known as 4-HO-PMED, is a chemical compound that belongs to the class of phenethylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
The mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been found to bind to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting their reuptake, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol increases the levels of serotonin and dopamine in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol can have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties and can reduce the levels of reactive oxygen species (ROS) in the body. 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. Additionally, the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been optimized and can be performed on a large scale, making it suitable for industrial applications.
However, there are also some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments. One of the main limitations is the lack of knowledge about its long-term effects. While studies have shown that it has potential therapeutic benefits, more research is needed to fully understand its safety profile. Additionally, the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, which makes it difficult to predict its effects on different biological systems.
Orientations Futures
There are many potential future directions for research on 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. One possible direction is to study its effects on different medical conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol and its long-term effects. Finally, there is a need for more research on the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, with a focus on optimizing it for industrial applications.
Conclusion:
In conclusion, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is a chemical compound with potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. While there are some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments, there are also many potential future directions for research. Overall, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is an exciting area of research with the potential to improve the lives of many people.
Méthodes De Synthèse
The synthesis of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Studies have also shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has potential as an antidepressant and anxiolytic agent. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety.
Propriétés
Numéro CAS |
108930-01-4 |
|---|---|
Nom du produit |
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-[hydroxy(pyrrolidin-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-3-7(6-10(9)14)11(15)8-2-1-5-12-8/h3-4,6,8,11-15H,1-2,5H2 |
Clé InChI |
HMPMOARFRTVSLN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
Synonymes |
1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
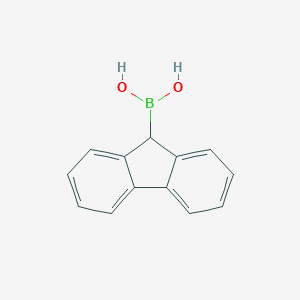


![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
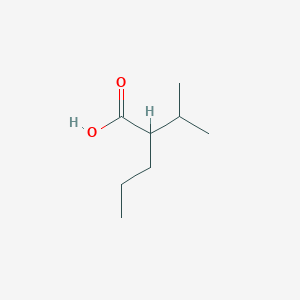



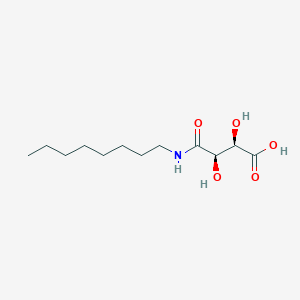

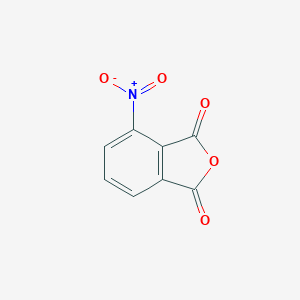
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)